molecular formula C13H22ClN3 B1377470 6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine hydrochloride CAS No. 1432678-19-7

6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine hydrochloride

Cat. No.: B1377470
CAS No.: 1432678-19-7
M. Wt: 255.79 g/mol
InChI Key: KGOJHRNHBGBFEO-UHFFFAOYSA-N
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Description

6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine hydrochloride is a chemical compound with the molecular formula C13H21N3Cl. It is a derivative of pyridine, featuring an ethyl group attached to the piperidine ring and a methyl group on the pyridine ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-ethylpiperidine and 5-methylpyridin-3-amine as the starting materials.

  • Reaction Conditions: The reaction involves the formation of a Schiff base followed by reduction. The process requires a suitable solvent, such as ethanol or methanol, and a reducing agent like sodium cyanoborohydride or sodium borohydride.

  • Industrial Production Methods: On an industrial scale, the synthesis is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the pyridine ring or the piperidine ring.

  • Substitution: Substitution reactions at the pyridine or piperidine rings can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.

  • Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst are commonly used.

  • Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced pyridine and piperidine derivatives.

  • Substitution Products: Alkylated, amino-substituted, and hydroxyl-substituted derivatives.

Scientific Research Applications

6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine hydrochloride is used in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Pyridine derivatives

  • Other substituted pyridines

Uniqueness: 6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine hydrochloride is unique due to its specific structural features, such as the ethyl group on the piperidine ring and the methyl group on the pyridine ring

Properties

IUPAC Name

6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3.ClH/c1-3-11-5-4-6-16(9-11)13-10(2)7-12(14)8-15-13;/h7-8,11H,3-6,9,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOJHRNHBGBFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN(C1)C2=NC=C(C=C2C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine hydrochloride
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6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine hydrochloride
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6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine hydrochloride
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6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine hydrochloride
Reactant of Route 5
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6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine hydrochloride
Reactant of Route 6
6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine hydrochloride

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